7-Methyl-3-(2-phenylhydrazinyl)indol-2-one
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Overview
Description
(3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of an appropriate indole derivative with a phenylhydrazine derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of purification methods to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-indole derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them interesting for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but lacks the methyl group at the 7-position.
(3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1H-INDOL-2-ONE: Similar structure but differs in the oxidation state of the indole ring.
Uniqueness
The presence of the methyl group at the 7-position and the specific configuration of the hydrazone moiety make (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE unique. These structural features can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H13N3O/c1-10-6-5-9-12-13(10)16-15(19)14(12)18-17-11-7-3-2-4-8-11/h2-9,16,19H,1H3 |
InChI Key |
CSEWMIWLVVWSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=CC=CC=C3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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